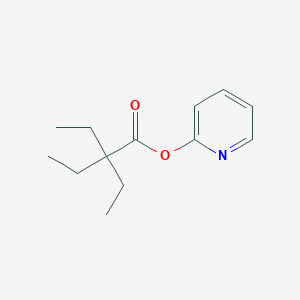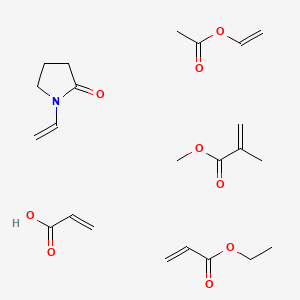![molecular formula C14H11Cl2N3S B14403169 4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 87035-04-9](/img/structure/B14403169.png)
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a sulfanyl linkage, and an imidazo[4,5-c]pyridine core. The presence of these functional groups contributes to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as amido-nitriles.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a substitution reaction using appropriate halogenated precursors.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed through a thiolation reaction, where a thiol group is introduced to the imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can undergo reduction to form corresponding chlorophenyl derivatives.
Substitution: The imidazo[4,5-c]pyridine core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogenated precursors and catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Chlorophenyl derivatives.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives.
科学的研究の応用
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds such as clemizole, etonitazene, and omeprazole share the imidazole core and exhibit similar biological activities.
Thiazole Derivatives: Compounds like thiazole and its derivatives also exhibit diverse biological activities and share structural similarities with imidazole compounds.
Uniqueness
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and sulfanyl groups, in particular, contribute to its enhanced reactivity and potential therapeutic applications.
特性
CAS番号 |
87035-04-9 |
|---|---|
分子式 |
C14H11Cl2N3S |
分子量 |
324.2 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)methylsulfanyl]-1-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H11Cl2N3S/c1-19-8-18-13-12(19)4-5-17-14(13)20-7-9-2-3-10(15)6-11(9)16/h2-6,8H,7H2,1H3 |
InChIキー |
CEWZMPHMLKMLEK-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C=CN=C2SCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


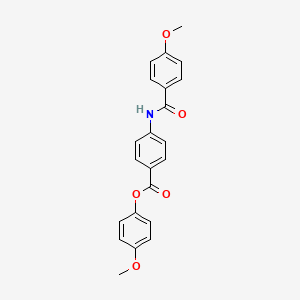
phosphanium perchlorate](/img/structure/B14403115.png)
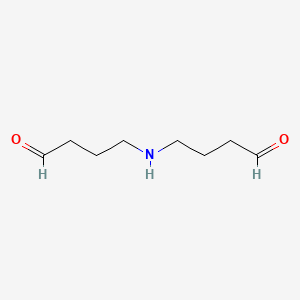
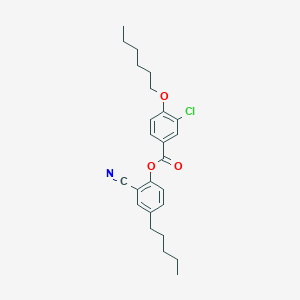
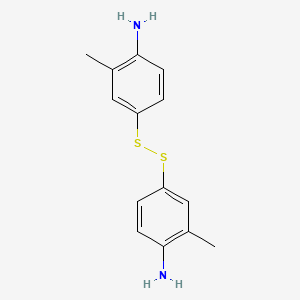
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)

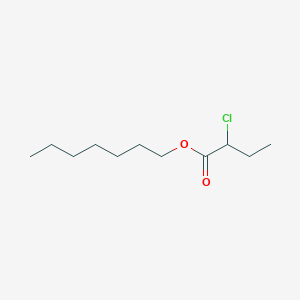


![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)
